molecular formula C10H8Br2F2O2 B1409862 Ethyl 2,4-dibromo-3,5-difluorophenylacetate CAS No. 1803715-59-4

Ethyl 2,4-dibromo-3,5-difluorophenylacetate

Cat. No.: B1409862
CAS No.: 1803715-59-4
M. Wt: 357.97 g/mol
InChI Key: IHZVLWBSQSUKHW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-dibromo-3,5-difluorophenylacetate typically involves the esterification of 2,4-dibromo-3,5-difluorophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

2,4-dibromo-3,5-difluorophenylacetic acid+ethanolH2SO4Ethyl 2,4-dibromo-3,5-difluorophenylacetate+water\text{2,4-dibromo-3,5-difluorophenylacetic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2,4-dibromo-3,5-difluorophenylacetic acid+ethanolH2​SO4​​Ethyl 2,4-dibromo-3,5-difluorophenylacetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dibromo-3,5-difluorophenylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted phenylacetates with various functional groups.

    Reduction: 2,4-dibromo-3,5-difluorophenylethanol.

    Oxidation: Quinones or other oxidized phenyl derivatives.

Scientific Research Applications

Ethyl 2,4-dibromo-3,5-difluorophenylacetate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2,4-dibromo-3,5-difluorophenylacetate involves its interaction with specific molecular targets, depending on the context of its use. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Ethyl 2,4-dibromo-3,5-difluorophenylacetate can be compared with other similar compounds such as:

    Ethyl 2,4-dichloro-3,5-difluorophenylacetate: Similar structure but with chlorine atoms instead of bromine.

    Ethyl 2,4-dibromo-3,5-dichlorophenylacetate: Similar structure but with chlorine atoms instead of fluorine.

    Ethyl 2,4-dibromo-3,5-dimethylphenylacetate: Similar structure but with methyl groups instead of fluorine.

The uniqueness of this compound lies in the combination of bromine and fluorine atoms, which can impart distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

ethyl 2-(2,4-dibromo-3,5-difluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Br2F2O2/c1-2-16-7(15)4-5-3-6(13)9(12)10(14)8(5)11/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZVLWBSQSUKHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1Br)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Br2F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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